Pharmacokinetic Exposure: MAT Achieves 1.58× Higher Systemic AUC Than Parent TETA After Equivalent Dosing
Following a single 900 mg oral dose of CUVRIOR (trientine tetrahydrochloride) in healthy subjects, the monoacetylated metabolite MAT (N1-Acetyl Triethylenetetramine) demonstrated 58% higher total systemic exposure than the parent drug TETA. Specifically, MAT mean AUCinf was 15,400 ± 4,200 ng·h/mL versus TETA mean AUCinf of 9,750 ± 4,910 ng·h/mL, despite a lower peak concentration (MAT Cmax 1,450 ± 471 vs. TETA Cmax 2,030 ± 981 ng/mL) [1]. The diacetylated metabolite DAT displayed substantially lower exposure (AUCinf 5,970 ± 3,390 ng·h/mL; Cmax 500 ± 467 ng/mL). MAT also exhibited the longest mean terminal half-life among the three species: 17.1 ± 9.22 h (MAT) versus 13.8–16.5 h (TETA) and 14.7 ± 8.39 h (DAT) [1].
| Evidence Dimension | Systemic exposure (AUCinf) and peak concentration (Cmax) following single 900 mg oral dose of trientine tetrahydrochloride |
|---|---|
| Target Compound Data | MAT: Cmax 1,450 ± 471 ng/mL; AUCinf 15,400 ± 4,200 ng·h/mL; T1/2 17.1 ± 9.22 h |
| Comparator Or Baseline | TETA: Cmax 2,030 ± 981 ng/mL; AUCinf 9,750 ± 4,910 ng·h/mL; T1/2 13.8–16.5 h. DAT: Cmax 500 ± 467 ng/mL; AUCinf 5,970 ± 3,390 ng·h/mL; T1/2 14.7 ± 8.39 h |
| Quantified Difference | MAT AUCinf / TETA AUCinf = 1.58× (58% higher). MAT Cmax / TETA Cmax = 0.71×. MAT AUCinf / DAT AUCinf = 2.58× |
| Conditions | Healthy human subjects; fasting; single oral 900 mg CUVRIOR (trientine tetrahydrochloride); plasma analyzed via validated LC-MS/MS method |
Why This Matters
Procurement of a certified MAT reference standard is essential for accurate pharmacokinetic quantification in bioequivalence studies, because the metabolite's higher and more sustained systemic exposure means analytical methods must be validated across the full concentration range of both parent and metabolite.
- [1] CUVRIOR (trientine tetrahydrochloride) Prescribing Information. Orphalan SA. 2024. Section 12.3 Pharmacokinetics. View Source
